

synthesis of 3-Chloro-4-phenoxyaniline hydrochloride salt

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Compound of Interest

Compound Name: 3-Chloro-4-phenoxyaniline

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An In-Depth Technical Guide to the Synthesis of **3-Chloro-4-phenoxyaniline** Hydrochloride Salt

This guide provides a comprehensive overview of a viable synthetic pathway for the preparation of **3-Chloro-4-phenoxyaniline** hydrochloride, a valuable research chemical and intermediate in the development of pharmaceuticals. The synthesis is presented as a three-step process, commencing with a copper-catalyzed Ullmann condensation, followed by the reduction of a nitroaromatic intermediate, and concluding with the formation of the hydrochloride salt.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to facilitate the replication and understanding of this synthetic route.

Overall Synthesis Scheme

The synthesis of **3-Chloro-4-phenoxyaniline** hydrochloride can be efficiently achieved in three main steps, starting from commercially available 3,4-dichloronitrobenzene and phenol.

- Step 1: Ullmann Condensation - Formation of 2-chloro-4-nitro-1-phenoxybenzene.
- Step 2: Nitro Group Reduction - Conversion of the nitro intermediate to **3-chloro-4-phenoxyaniline**.

- Step 3: Hydrochloride Salt Formation - Conversion of the free base to its hydrochloride salt.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and provide a robust framework for the synthesis.

Step 1: Synthesis of 2-chloro-4-nitro-1-phenoxybenzene (Ullmann Condensation)

This step involves the formation of a diaryl ether via a copper-catalyzed nucleophilic aromatic substitution.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	CAS Number	Notes
3,4-Dichloronitrobenzene	192.00	99-54-7	Starting material
Phenol	94.11	108-95-2	Nucleophile
Potassium Hydroxide (KOH)	56.11	1310-58-3	Base
Copper Powder	63.55	7440-50-8	Catalyst
Dimethylformamide (DMF)	73.09	68-12-2	Solvent

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and potassium hydroxide.
- Heat the mixture with vigorous stirring until the phenol is completely dissolved, forming potassium phenoxide.

- Add fine copper powder and 3,4-dichloronitrobenzene to the reaction mixture.
- Heat the mixture to 110-120 °C and stir for 2.5-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Add a dilute solution of sodium hydroxide and stir for 20 minutes, which should result in the formation of a precipitate.
- Filter the precipitate and wash it with water until a neutral pH is achieved.
- The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-4-nitro-1-phenoxybenzene.

Step 2: Synthesis of 3-Chloro-4-phenoxyaniline (Nitro Group Reduction)

This protocol details the reduction of the nitro group of the intermediate to an aniline using iron in an acidic medium.[\[1\]](#)[\[2\]](#)

Materials and Reagents:

Reagent	Molar Mass (g/mol)	CAS Number	Notes
2-chloro-4-nitro-1-phenoxybenzene	249.65	56966-69-9	Starting material
Iron Powder (Fe)	55.84	7439-89-6	Reducing agent
Acetic Acid (CH ₃ COOH)	60.05	64-19-7	Acid catalyst
Ethanol (C ₂ H ₅ OH)	46.07	64-17-5	Solvent
Water (H ₂ O)	18.02	7732-18-5	Solvent
Sodium Bicarbonate (NaHCO ₃)	84.01	144-55-8	For neutralization
Ethyl Acetate (C ₄ H ₈ O ₂)	88.11	141-78-6	Extraction solvent

Procedure:

- Prepare a suspension of 2-chloro-4-nitro-1-phenoxybenzene, iron powder, and acetic acid in a mixture of ethanol and water (e.g., a 1:1 or 3:1 ratio).[1][2]
- Heat the suspension to reflux (approximately 80 °C) with vigorous stirring for 30 minutes to 2 hours.[1][2] Monitor the reaction by TLC until the starting material is consumed.
- After completion, evaporate the ethanol under reduced pressure.
- Basify the remaining aqueous phase with a saturated solution of sodium bicarbonate until the pH is greater than 7.[1]
- Extract the aqueous phase with ethyl acetate.
- Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude **3-chloro-4-phenoxyaniline**.[1]

- The crude product can be used directly in the next step or purified by column chromatography. A similar, though more substituted, aniline was purified by flash chromatography (SiO_2 , 20–50% EtOAc/hexanes), yielding an orange solid.[2]

Step 3: Synthesis of 3-Chloro-4-phenoxyaniline Hydrochloride

This final step converts the synthesized aniline free base into its more stable hydrochloride salt.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	CAS Number	Notes
3-Chloro-4-phenoxyaniline	219.67	5335-29-5	Starting material
Ethanol ($\text{C}_2\text{H}_5\text{OH}$)	46.07	64-17-5	Solvent
Anhydrous Hydrogen Chloride (HCl)	36.46	7647-01-0	Gaseous or in a non-aqueous solvent
Diethyl Ether ($\text{C}_4\text{H}_{10}\text{O}$)	74.12	60-29-7	For precipitation

Procedure:

- Dissolve the purified **3-chloro-4-phenoxyaniline** in a minimal amount of anhydrous ethanol.
- Cool the solution in an ice bath.
- Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) dropwise with stirring.
- A precipitate of **3-Chloro-4-phenoxyaniline** hydrochloride should form.
- Continue the addition of HCl until no further precipitation is observed.
- Collect the solid product by suction filtration.

- Wash the precipitate with cold diethyl ether to remove any excess HCl and solvent.
- Dry the product under vacuum to obtain the final **3-Chloro-4-phenoxyaniline** hydrochloride salt.

Data Summary

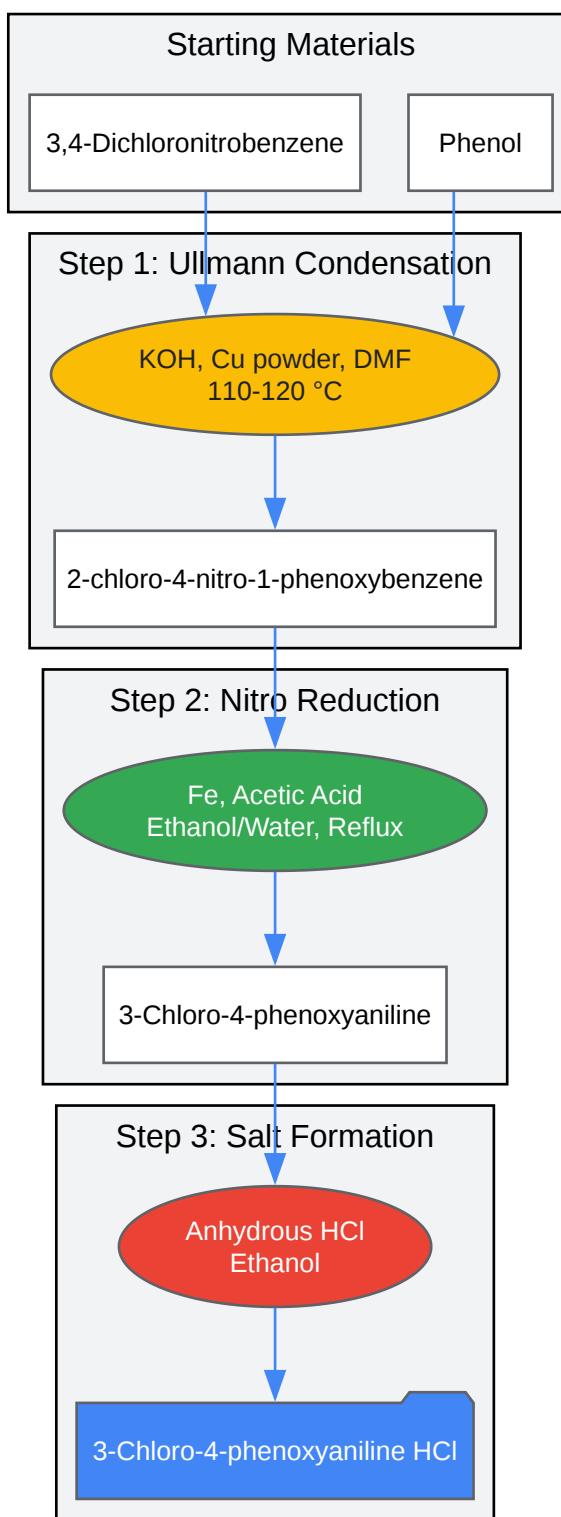
Quantitative data for the direct synthesis of **3-Chloro-4-phenoxyaniline** hydrochloride is not readily available in the cited literature. However, data from analogous reactions provide expected outcomes.

Product Characterization (Analogous Compounds):

Compound	Yield	Melting Point (°C)
3-chloro-4-(4'-chlorophenoxy)aminobenzene	94%	74-75
3-Chloro-4-(4-methylphenoxy)aniline hydrochloride	-	172-175

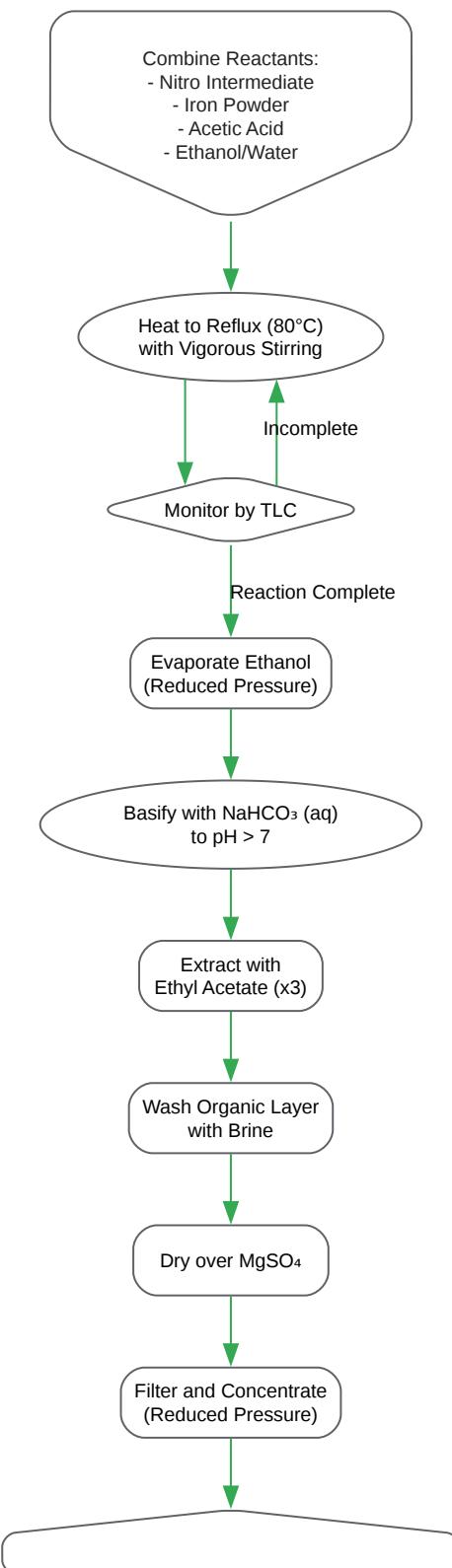
Visualizations

Synthesis Workflow Diagram

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Caption: Overall synthetic workflow for **3-Chloro-4-phenoxyaniline HCl**.

Experimental Workflow: Nitro Reduction and Work-up



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Caption: Experimental workflow for the nitro reduction and product work-up.

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References

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